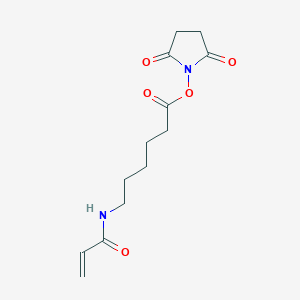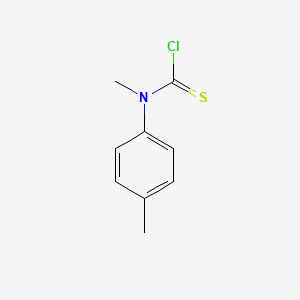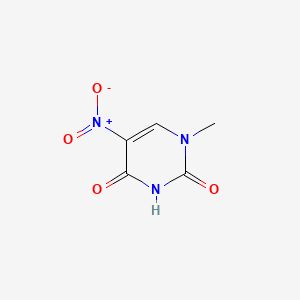
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate (DPHA) is a synthetic monomer used in the synthesis of polymers, which has been studied for use in a variety of applications, including medical, industrial, and environmental. The unique properties of DPHA make it an attractive option for a wide range of applications.
Applications De Recherche Scientifique
Coupling Agent in Protein Conjugation : A study by Reddy et al. (2005) synthesized a heterobifunctional coupling agent using 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, which is essential for chemoselective conjugation of proteins and enzymes. This synthesis is useful for preparing other analogous coupling agents with high purity (Reddy et al., 2005).
Development of Anticonvulsant Agents : Kamiński et al. (2015) explored the synthesis of a series of compounds derived from 2,5-Dioxopyrrolidin-1-yl propanamides and butanamides as potential new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting their potential in antiepileptic drug development (Kamiński et al., 2015).
Synthesis of Fluorescent Derivatives for Biological Labeling : Crovetto et al. (2008) synthesized a fluorescent derivative of 2,5-Dioxopyrrolidin-1-yl for labeling amine residues in biopolymers. This derivative has potential applications in RNA labeling and can be used as a nucleic acid probe (Crovetto et al., 2008).
Improving Monoclonal Antibody Production : A study by Aki et al. (2021) found that a compound related to 2,5-Dioxopyrrolidin-1-yl improved monoclonal antibody production in Chinese hamster ovary cell culture. This compound might also control the galactosylation of therapeutic monoclonal antibodies, which is crucial for their quality (Aki et al., 2021).
Polymer Synthesis for Drug Delivery : Singh et al. (2015) synthesized and characterized nano micelles of poly(N-acrylamidohexanoic acid)-b-poly(N-vinylcaprolactam) using RAFT polymerization. These micelles showed potential as carriers for hydrophobic molecules, indicating their use in drug delivery applications (Singh et al., 2015).
Culturing Induced Pluripotent Stem Cell-Derived Cardiomyocytes : Heras-Bautista et al. (2014) utilized 2,5-Dioxopyrrolidin-1-yl-6-acrylamidohexanoate in developing a culture medium that supports the permanent culture of induced pluripotent stem cell-derived cardiomyocytes. This advancement is significant in cardiac cell replacement therapy (Heras-Bautista et al., 2014).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLDBRFLGEHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376324 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate | |
CAS RN |
63392-86-9 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















